molecular formula C7H5NO B3351302 3H-Pyrrolizin-3-one CAS No. 34610-37-2

3H-Pyrrolizin-3-one

Cat. No. B3351302
CAS RN: 34610-37-2
M. Wt: 119.12 g/mol
InChI Key: WIHNCEDCOWUMEP-UHFFFAOYSA-N
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Description

3H-Pyrrolizin-3-one is a chemical compound that can be easily hydrogenated to their hexahydro (pyrrolizidin-3-one) derivatives in the presence of heterogeneous catalysts . Good diastereoselectivity can be achieved if the pyrrolizin-3-one is substituted at the 1- (or 7-) position .


Synthesis Analysis

Previously unknown 1-alkylthio-3H-pyrrolizin-3-ones have been obtained by the condensation of pyrrole-2-dithiocarboxylates with CH acids containing ester groupings in the KOH-DMSO system . On treating the products with secondary amines, they are readily converted into the corresponding 1-amino derivatives .


Molecular Structure Analysis

The molecular formula of 3H-Pyrrolizin-3-one is C7H11NO . It can be easily hydrogenated to their hexahydro (pyrrolizidin-3-one) derivatives .


Chemical Reactions Analysis

The reaction of pyrrolizin-3-one with dry hydrogen chloride gives the 1-chloro-1,2-dihydro derivative by electrophilic addition . The halogen of the derivative is readily displaced by O-nucleophiles to give various products in high yield .

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

pyrrolizin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c9-7-4-3-6-2-1-5-8(6)7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHNCEDCOWUMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497529
Record name 3H-Pyrrolizin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-Pyrrolizin-3-one

CAS RN

34610-37-2
Record name 3H-Pyrrolizin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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